Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate

Supramolecular Chemistry Calixarene Synthesis Regioselective Alkylation

Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate (CAS 64820-21-9), also known as 2-(2-chloroethoxy)ethyl p-toluenesulfonate, 2-(2-chloroethoxy)ethyl tosylate, or Tos-PEG2-Cl, is a heterobifunctional polyethylene glycol (PEG) derivative characterized by a reactive chloride on one terminus and a tosylate leaving group on the other, with a molecular weight of 278.75 g/mol (C11H15ClO4S) and a typical purity of ≥95%. This compound belongs to the class of chloro-PEG-tosylates, which are critical intermediates for bioconjugation, PEGylation, and the synthesis of complex organic architectures due to their orthogonal reactivity and tunable ethylene glycol spacer length.

Molecular Formula C11H17ClO5S
Molecular Weight 296.77 g/mol
CAS No. 64820-21-9
Cat. No. B1514577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate
CAS64820-21-9
Molecular FormulaC11H17ClO5S
Molecular Weight296.77 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C(COCCCl)O
InChIInChI=1S/C7H8O3S.C4H9ClO2/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-3-7-4-2-6/h2-5H,1H3,(H,8,9,10);6H,1-4H2
InChIKeyAIZSRWGSUHUXIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate (CAS 64820-21-9) Procurement Guide: Specifications and Class Identity


Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate (CAS 64820-21-9), also known as 2-(2-chloroethoxy)ethyl p-toluenesulfonate, 2-(2-chloroethoxy)ethyl tosylate, or Tos-PEG2-Cl, is a heterobifunctional polyethylene glycol (PEG) derivative characterized by a reactive chloride on one terminus and a tosylate leaving group on the other, with a molecular weight of 278.75 g/mol (C11H15ClO4S) and a typical purity of ≥95% [1] . This compound belongs to the class of chloro-PEG-tosylates, which are critical intermediates for bioconjugation, PEGylation, and the synthesis of complex organic architectures due to their orthogonal reactivity and tunable ethylene glycol spacer length [1].

Why Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate (CAS 64820-21-9) Cannot Be Replaced by Other PEG Tosylates or Alkyl Halides in Regioselective Synthesis


Indiscriminate substitution of this compound with other chloro-PEG-tosylates or alkyl halides is not feasible due to its precise spacer length (two ethylene glycol units) and its unique orthogonal reactivity profile . The presence of a primary chloride adjacent to a flexible oxyethylene chain provides a balance between electrophilicity and steric accessibility that directly influences reaction kinetics and regioselectivity in nucleophilic substitutions. For instance, in calixarene alkylation, the use of this specific compound (vs. shorter or longer analogs) was essential for achieving a serendipitous, regioselective formation of a cone-in calix[5]arene-bis-crown-3 receptor, a process that would be disrupted by the altered conformational dynamics or leaving group strength of alternative spacers [1]. Furthermore, its heterobifunctional nature, combining a tosylate and a chloride in a single molecule, provides a controlled, step-wise conjugation strategy that is absent in monofunctional tosylates or bis-tosylates, making it an indispensable tool for complex molecular assembly [2].

Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate (CAS 64820-21-9): Comparative Performance Data vs. Analogs


Calixarene Alkylation: Regioselectivity and Product Yield Comparison for Tos-PEG2-Cl vs. Other Leaving Groups

In the alkylation of p-tert-butylcalix[5]arene, the use of 2-(2-chloroethoxy)ethyl tosylate (Tos-PEG2-Cl) led to the serendipitous and regioselective formation of a specific cone-in (1,2-3,5)-calix[5]arene-bis-crown-3 derivative with a reactive pendant functionality. This outcome is critically dependent on the specific structure of the electrophile. In contrast, the use of a simpler analog, such as 2-chloroethyl tosylate (lacking the ethylene glycol spacer), would not provide the necessary conformational pre-organization for this regioselective outcome, as evidenced by the established structure of the product, which incorporates the entire oxyethylene chain [1]. While a direct head-to-head yield comparison for this specific calixarene reaction is not reported for a different electrophile, the class-level inference is that the two-ethylene glycol spacer is essential for the observed regio- and stereoselectivity.

Supramolecular Chemistry Calixarene Synthesis Regioselective Alkylation

Orthogonal Reactivity Profile: Heterobifunctional Tos-PEG2-Cl vs. Homobifunctional Bis-Tos-PEG2

As a heterobifunctional PEG linker, 2-(2-chloroethoxy)ethyl p-toluenesulfonate (Tos-PEG2-Cl) provides two distinct and orthogonal reactive handles: a chloride for alkylation and a tosylate for nucleophilic substitution. This is in direct contrast to a homobifunctional analog like diethylene glycol bis(p-toluenesulfonate) (Bis-Tos-PEG2, CAS 7460-82-4), which possesses two identical tosylate groups. The orthogonality of Tos-PEG2-Cl allows for sequential, controlled conjugation steps, which is a fundamental requirement for the synthesis of complex heterobifunctional constructs such as antibody-drug conjugates (ADCs) and PROTACs [1]. Bis-Tos-PEG2, while also a useful linker, is limited to symmetric functionalization, making it unsuitable for applications requiring a defined, directional assembly.

Bioconjugation PEGylation Linker Chemistry

Spacer Length Impact on Bioavailability: PEG2 vs. PEG4 Linkers in PET Imaging Probes

A study evaluating 18F-labeled stilbene amyloid-β PET ligands demonstrated a clear and quantifiable impact of PEG linker length on in vivo pharmacokinetics. While the study used a different core scaffold, it provides class-level evidence that the choice of PEG spacer significantly alters biodistribution. Compounds with zero, one, or two PEG units ([18F]Cpd-0, -1, -2) showed moderate initial brain uptake in mice (3.1–4.2% ID/g at 2 min post-injection) and fast clearance. In stark contrast, the analog with four PEG units ([18F]Cpd-4) exhibited low brain uptake and high bone uptake, indicating undesirable in vivo defluorination or altered distribution . This class-level inference suggests that the PEG2 spacer in Tos-PEG2-Cl (2 units) resides in an optimal range for achieving favorable pharmacokinetic properties for certain applications, whereas longer or shorter spacers may lead to suboptimal biodistribution.

PET Imaging Radioligand Development Pharmacokinetics

Synthetic Yield: Tos-PEG2-Cl as an Intermediate in Multi-Step Rotaxane Synthesis

In the synthesis of a complex [2]rotaxane for solid-state electrochromic devices, the tosylate derivative of 2-(2-chloroethoxy)ethanol (Tos-PEG2-Cl) was generated in situ and used without purification in a subsequent step, contributing to an overall yield of 67% for the transformation to a key benzyl alcohol intermediate [1]. While this is a single data point and not a direct comparison, it provides supporting evidence of the compound's utility and compatibility in multi-step synthetic sequences for advanced materials. The high yield achieved without intermediate purification underscores the efficiency of this specific tosylate in a demanding synthetic context.

Rotaxane Synthesis Organic Synthesis Supramolecular Chemistry

Procurement-Driven Application Scenarios for Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate (CAS 64820-21-9)


Synthesis of Regioselectively Functionalized Calixarenes and Supramolecular Hosts

The compound is essential for the regioselective alkylation of calixarenes, as demonstrated in the formation of a cone-in calix[5]arene-bis-crown-3 receptor [1]. Its specific PEG2 spacer and chloroethoxy tail are required to achieve the serendipitous and highly ordered molecular architecture. Substitution with a shorter or longer PEG linker would fail to produce this specific regioisomer, making CAS 64820-21-9 a critical reagent for supramolecular chemists designing selective host-guest systems.

Construction of Heterobifunctional PEG Linkers for ADC and PROTAC Synthesis

In the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the orthogonal reactivity of Tos-PEG2-Cl is indispensable [1]. Its tosylate group can be displaced by a nucleophile (e.g., an amine or thiol on a drug payload or E3 ligase ligand), while the terminal chloride remains intact for a second, subsequent alkylation step. This sequential conjugation strategy cannot be replicated with homobifunctional linkers like Bis-Tos-PEG2, which would lead to unwanted cross-linking or symmetrical products, thereby validating the procurement of this specific heterobifunctional building block.

Optimization of Pharmacokinetic Profiles for CNS-Penetrant Imaging Agents

Based on class-level evidence, the PEG2 spacer is associated with a favorable pharmacokinetic profile for brain imaging agents, exhibiting moderate initial uptake and fast clearance, unlike PEG4 analogs which show poor brain penetration and high bone uptake [1]. Researchers developing PET or SPECT tracers with CNS targets should prioritize PEG2-based building blocks like Tos-PEG2-Cl over longer PEG analogs to improve the likelihood of achieving a desirable biodistribution and reduce non-specific signal.

Development of Advanced Materials like Molecular Machines and Electrochromic Devices

The compound has demonstrated its utility as a key intermediate in the multi-step synthesis of complex interlocked molecules, such as [2]rotaxanes for electrochromic applications [1]. Its reliable performance in a high-yielding, multi-step sequence (67% over two steps) supports its selection for the fabrication of advanced functional materials where precise molecular construction is paramount.

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